molecular formula C9H15ClN2 B13674980 (2-Isopropylpyridin-4-yl)methanamine hydrochloride

(2-Isopropylpyridin-4-yl)methanamine hydrochloride

Cat. No.: B13674980
M. Wt: 186.68 g/mol
InChI Key: YTFVIQWRGNXHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isopropylpyridin-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an isopropyl group attached to the second position of the pyridine ring and a methanamine group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylpyridin-4-yl)methanamine hydrochloride typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-isopropylpyridine with formaldehyde and hydrogen cyanide, followed by reduction to yield the methanamine derivative. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylpyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

Scientific Research Applications

(2-Isopropylpyridin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2-Isopropylpyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-4-yl)methanamine hydrochloride
  • (2-chloropyridin-4-yl)methanamine dihydrochloride
  • (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

Uniqueness

(2-Isopropylpyridin-4-yl)methanamine hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyridine derivatives and can lead to different pharmacological properties and applications .

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

(2-propan-2-ylpyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-7(2)9-5-8(6-10)3-4-11-9;/h3-5,7H,6,10H2,1-2H3;1H

InChI Key

YTFVIQWRGNXHOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.